Ethyl phenylpropiolate

Description

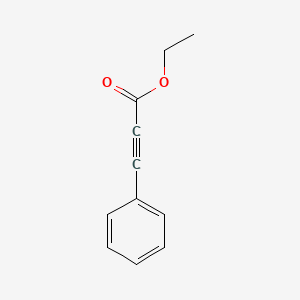

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-phenylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJOYTKWHPEIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074858 | |

| Record name | Ethyl phenylpropiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl phenylpropiolate is a clear pale yellow liquid. (NTP, 1992) | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

500 to 518 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

235 °F (NTP, 1992) | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.055 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2216-94-6 | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propynoic acid, 3-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylphenylpropiolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenylpropiolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl phenylpropiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenylprop-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PHENYLPROPYNOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09CYB3Z9MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl Phenylpropiolate in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenylpropiolate is a versatile bifunctional reagent widely employed in organic synthesis and increasingly recognized for its utility in biological research. Its unique structure, featuring an activated triple bond conjugated to both a phenyl group and an ester moiety, renders it susceptible to a variety of chemical transformations. This reactivity makes it a valuable building block for the synthesis of a diverse array of carbocyclic and heterocyclic compounds, many of which exhibit significant medicinal properties. Furthermore, this compound itself has been utilized as a tool compound in pharmacological studies to induce and investigate inflammatory processes. This technical guide provides an in-depth overview of the core applications of this compound in research, with a focus on its synthetic utility and biological applications, supplemented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its practical application in the laboratory.

Core Applications in Organic Synthesis

This compound serves as a key precursor in the construction of complex molecular architectures through several fundamental reaction types. Its electron-deficient alkyne system readily participates in cycloaddition reactions, multicomponent reactions, and Michael additions, providing access to a rich diversity of chemical scaffolds.

Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This compound is an excellent substrate for various MCRs, particularly in the synthesis of highly substituted nitrogen- and oxygen-containing heterocycles.

One of the most well-documented applications of this compound in MCRs is the Hantzsch-type synthesis of 1,4-dihydropyridines (DHPs). These compounds are of significant interest in medicinal chemistry due to their prevalence in cardiovascular drugs.

Experimental Protocol: One-Pot Synthesis of 1,4-Dihydropyridine Derivatives

A typical procedure involves the one-pot condensation of an aromatic aldehyde, this compound, and an enamine (often generated in situ from a β-ketoester and ammonia or an ammonium salt).

-

Reagents:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Ammonium acetate (1.2 mmol)

-

Catalyst (e.g., Iodine, L-proline, etc., typically 10-20 mol%)

-

Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

-

-

Procedure:

-

A mixture of the aromatic aldehyde, this compound, ethyl acetoacetate, and ammonium acetate is prepared in the chosen solvent or under solvent-free conditions.

-

The catalyst is added to the reaction mixture.

-

The mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a designated time (typically 1-12 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

-

The crude product is washed with cold ethanol and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 1,4-dihydropyridine derivative.

-

-

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

Quantitative Data: Synthesis of Dihydropyridine Derivatives

The following table summarizes the yields of various 1,4-dihydropyridine derivatives synthesized via a one-pot, four-component reaction of an aromatic aldehyde, ethyl acetoacetate, ammonium acetate, and a β-ketoester, showcasing the versatility of this methodology.

| Entry | Aromatic Aldehyde | β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethyl Acetoacetate | Iodine | Ethanol | 5 | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | L-proline | Acetonitrile | 8 | 88 |

| 3 | 4-Nitrobenzaldehyde | Methyl Acetoacetate | None | Solvent-free | 2 | 95 |

| 4 | 2-Naphthaldehyde | Ethyl Acetoacetate | Iodine | Ethanol | 6 | 85 |

| 5 | 3-Methoxybenzaldehyde | Ethyl Acetoacetate | L-proline | Acetonitrile | 10 | 82 |

Logical Relationship: Multicomponent Synthesis of Dihydropyridines

Caption: Logical workflow for the multicomponent synthesis of 1,4-dihydropyridines.

Cycloaddition Reactions

The electron-deficient nature of the alkyne in this compound makes it an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and a dipolarophile in [3+2] cycloaddition reactions. These reactions are powerful tools for the construction of six- and five-membered ring systems, respectively.

This compound reacts with electron-rich dienes to form substituted cyclohexadiene derivatives. The reaction proceeds in a concerted manner, allowing for a high degree of stereocontrol.

Experimental Protocol: Diels-Alder Reaction with an Electron-Rich Diene

-

Reagents:

-

This compound (1.0 mmol)

-

2,3-Dimethyl-1,3-butadiene (1.2 mmol)

-

Solvent (e.g., Toluene, Xylene)

-

-

Procedure:

-

This compound and 2,3-dimethyl-1,3-butadiene are dissolved in the chosen solvent in a sealed tube.

-

The reaction mixture is heated to a high temperature (typically 100-150 °C) for an extended period (12-48 hours).

-

The progress of the reaction is monitored by GC-MS or TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired cyclohexadiene adduct.

-

The reaction of this compound with organic azides is a classic example of a Huisgen [3+2] cycloaddition, leading to the formation of 1,2,3-triazoles. These heterocycles are important pharmacophores in medicinal chemistry.

Experimental Protocol: Synthesis of 1,2,3-Triazoles

-

Reagents:

-

This compound (1.0 mmol)

-

Benzyl azide (1.0 mmol)

-

Copper(I) catalyst (e.g., CuI, CuSO4/Sodium ascorbate)

-

Solvent (e.g., t-BuOH/H2O, DMF)

-

-

Procedure:

-

This compound and benzyl azide are dissolved in the solvent.

-

The copper(I) catalyst is added to the mixture.

-

The reaction is stirred at room temperature for a specified time (typically 6-24 hours).

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the pure 1,2,3-triazole.

-

Reaction Mechanism: [4+2] Cycloaddition of this compound

Caption: Concerted mechanism of the Diels-Alder reaction.

Biological Applications

Beyond its role as a synthetic building block, this compound has been employed as a phlogistic agent in pharmacological research to induce acute inflammation. This model is valuable for screening and evaluating the efficacy of potential anti-inflammatory drugs.

This compound-Induced Ear Edema Model

Topical application of this compound to the ear of a mouse or rat induces a rapid and reproducible inflammatory response characterized by edema (swelling). This model is particularly useful for assessing the anti-inflammatory activity of topically applied compounds.

Experimental Protocol: this compound-Induced Ear Edema in Mice

-

Animals: Male Swiss albino mice (25-30 g) are typically used.

-

Materials:

-

This compound (EPP)

-

Acetone (vehicle)

-

Positive control (e.g., Dexamethasone, Indomethacin)

-

Test compound

-

Micrometer caliper

-

-

Procedure:

-

The initial thickness of both ears of each mouse is measured using a micrometer caliper.

-

A solution of EPP in acetone (e.g., 5% v/v) is prepared.

-

A fixed volume (e.g., 20 µL) of the EPP solution is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control and receives the vehicle only.

-

The test compound or the positive control, dissolved in a suitable vehicle, is applied topically to the right ear either before or after the EPP application.

-

The ear thickness is measured at various time points after EPP application (e.g., 15, 30, 60, 120 minutes).

-

The degree of edema is calculated as the difference in ear thickness before and after EPP application.

-

The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100

-

Quantitative Data: Anti-inflammatory Activity in the EPP-Induced Ear Edema Model

The following table presents representative data on the inhibition of EPP-induced ear edema by a standard anti-inflammatory drug.

| Treatment Group | Dose (mg/ear) | Ear Thickness Increase (mm) at 1h | % Inhibition |

| Control (EPP only) | - | 0.12 ± 0.01 | - |

| Dexamethasone | 0.1 | 0.05 ± 0.005 | 58.3 |

| Dexamethasone | 0.5 | 0.03 ± 0.004 | 75.0 |

Experimental Workflow: EPP-Induced Ear Edema Assay

Caption: Workflow for the this compound-induced ear edema assay.

Putative Signaling Pathway in Inflammation

The inflammatory response induced by agents like this compound is often mediated by complex signaling cascades within cells. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the precise molecular targets of this compound are not fully elucidated, its ability to induce inflammation suggests a potential modulation of this pathway, leading to the production of pro-inflammatory cytokines and mediators.

Signaling Pathway: The NF-κB Signaling Cascade

Caption: Simplified representation of the canonical NF-κB signaling pathway.

Conclusion

This compound is a chemical entity of significant value to the research community. Its utility as a versatile building block in organic synthesis enables the efficient construction of diverse and medicinally relevant heterocyclic scaffolds. The detailed protocols and quantitative data provided in this guide aim to facilitate the practical application of this compound in synthetic endeavors. Furthermore, its established role as an inducer of acute inflammation provides a robust and accessible in vivo model for the screening and development of novel anti-inflammatory therapeutics. The visualization of key experimental workflows, reaction mechanisms, and relevant signaling pathways is intended to offer a clear and comprehensive understanding of the multifaceted applications of this compound in modern scientific research. Researchers, scientists, and drug development professionals are encouraged to leverage the information presented herein to advance their respective fields of study.

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Phenylpropiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenylpropiolate is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its unique structure, featuring a phenyl group, an ethyl ester, and a carbon-carbon triple bond, provides a rich scaffold for a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its applications in research and development.

Chemical Structure and Properties

This compound, with the IUPAC name ethyl 3-phenylprop-2-ynoate, is a clear, colorless to pale yellow liquid.[1][2] The molecule consists of a phenyl ring attached to a propiolic acid ethyl ester. The linear geometry of the alkyne and the planarity of the phenyl ring are key structural features that influence its reactivity.

Molecular and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₂ | [2] |

| Molecular Weight | 174.20 g/mol | |

| CAS Number | 2216-94-6 | [2] |

| Appearance | Clear colorless to yellow liquid | |

| Boiling Point | 260-270 °C (decomposes) | [2] |

| Density | 1.055 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.552 | |

| Solubility | Insoluble in water | [1] |

| Storage Temperature | 2-8°C |

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

| Spectrum | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): 7.58 (m, 2H, Ar-H), 7.43-7.37 (m, 3H, Ar-H), 4.29 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | Expected peaks around δ 154 (C=O), 132, 130, 128 (aromatic C), 120 (aromatic C-C≡), 87, 81 (alkyne C), 62 (-OCH₂), 14 (-CH₃) |

| Infrared (IR) | Characteristic peaks expected around 2200 cm⁻¹ (C≡C stretch), 1710 cm⁻¹ (C=O stretch), 3050 cm⁻¹ (aromatic C-H stretch), and 1600, 1490 cm⁻¹ (aromatic C=C stretch) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 174.0681 |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are Fischer esterification and the Sonogashira coupling.

1. Fischer Esterification of Phenylpropiolic Acid

This method involves the acid-catalyzed reaction of phenylpropiolic acid with ethanol.

-

Materials: Phenylpropiolic acid, absolute ethanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve phenylpropiolic acid in a large excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation.

-

2. Sonogashira Coupling

This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system. For the synthesis of this compound, iodobenzene and ethyl propiolate can be used.

-

Materials: Iodobenzene, ethyl propiolate, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine, and a suitable solvent like THF or DMF.

-

Procedure:

-

To a degassed solution of iodobenzene in triethylamine and THF, add the palladium and copper catalysts.

-

Slowly add ethyl propiolate to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting materials.

-

Upon completion, filter the reaction mixture to remove the catalyst and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

-

Key Chemical Reactions and Mechanisms

The reactivity of this compound is dominated by its electron-deficient carbon-carbon triple bond, making it susceptible to nucleophilic attack and a valuable partner in cycloaddition reactions.

Michael Addition

This compound can undergo Michael addition with various nucleophiles, such as amines and thiols. The electron-withdrawing ester group polarizes the alkyne, making the β-carbon electrophilic.

The reaction proceeds via the attack of a nucleophile on the β-carbon of the alkyne, leading to an enolate intermediate which is then protonated to give the final product.

Caption: Generalized mechanism of a Michael addition reaction.

[3+2] Cycloaddition (Huisgen Cycloaddition)

This compound is a good dipolarophile in 1,3-dipolar cycloaddition reactions. A common example is the reaction with azides to form triazoles. This reaction, often referred to as the Huisgen cycloaddition, can be either thermally or copper-catalyzed.

The reaction is believed to proceed through a concerted mechanism, where the 1,3-dipole (azide) and the dipolarophile (this compound) react in a single step to form the five-membered heterocyclic ring.

Caption: Concerted mechanism of a [3+2] cycloaddition reaction.

Role in Drug Development and Biological Research

While this compound itself is not typically a final drug product, it serves as a crucial building block in the synthesis of various biologically active molecules. Its ability to participate in diverse reactions allows for the construction of complex molecular architectures found in many pharmaceutical agents.

Furthermore, this compound has been utilized in biological research as an irritant to induce inflammation in animal models, for example, in the murine model of ear edema.[3] This application aids in the study of inflammatory processes and the screening of potential anti-inflammatory drugs. However, there is limited evidence of its direct involvement in specific biological signaling pathways as a modulator. The interest in this compound for drug development lies predominantly in its utility as a versatile synthetic intermediate.

Conclusion

This compound is a valuable and versatile chemical compound with a rich and diverse reactivity profile. Its chemical properties and structural features make it an important intermediate in organic synthesis, particularly for the construction of heterocyclic systems and other complex molecules. The experimental protocols and reaction mechanisms detailed in this guide provide a solid foundation for its application in research, particularly in the fields of medicinal chemistry and drug development. A thorough understanding of its chemistry will continue to facilitate the discovery and synthesis of novel molecules with potential therapeutic applications.

References

Ethyl Phenylpropiolate (CAS 2216-94-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, chemical properties, and applications of ethyl phenylpropiolate, with a focus on its role in the development of novel therapeutics.

Introduction

This compound, with the CAS number 2216-94-6, is a versatile organic compound that serves as a crucial building block in synthetic chemistry.[1][2] Its unique structure, featuring a terminal alkyne and an ethyl ester group attached to a phenyl ring, makes it a valuable precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds. This guide provides a detailed overview of this compound, including its physicochemical properties, synthesis protocols, and its applications in cycloaddition reactions for the generation of potentially bioactive molecules. Furthermore, it delves into the prospective role of this compound derivatives in modulating key signaling pathways relevant to drug discovery.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless to pale yellow liquid with a molecular formula of C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol .[2] It is soluble in organic solvents but sparingly soluble in water. A summary of its key physical and spectroscopic properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2216-94-6 | [2] |

| Molecular Formula | C₁₁H₁₀O₂ | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 260-270 °C (lit.) | |

| Density | 1.055 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.5500-1.5540 @ 20°C | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 7.58-7.30 (m, 5H, Ar-H), 4.29 (q, 2H, -OCH₂CH₃), 1.35 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 154.1 (C=O), 132.8, 130.7, 128.6, 121.7 (Ar-C), 86.3, 80.8 (C≡C), 61.9 (-OCH₂CH₃), 14.1 (-OCH₂CH₃) |

| IR (neat) | ν (cm⁻¹): 2220 (C≡C), 1710 (C=O), 1250 (C-O) |

| Mass Spectrum (EI) | m/z (%): 174 (M⁺, 40), 146 (25), 129 (100), 102 (50), 76 (30) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from ethyl cinnamate. The first step involves the bromination of the double bond, followed by a dehydrobromination and elimination reaction to form the alkyne. A detailed experimental protocol for the synthesis of the precursor, phenylpropiolic acid, is well-established in Organic Syntheses. The final step is a Fischer esterification of phenylpropiolic acid.

Experimental Protocol: Synthesis of Phenylpropiolic Acid

This protocol is adapted from a procedure in Organic Syntheses.[3]

Step 1: Synthesis of Ethyl α,β-dibromo-β-phenylpropionate

-

Dissolve ethyl cinnamate (1 mole) in carbon tetrachloride (100 mL) in a round-bottomed flask.

-

Cool the flask in an ice bath.

-

Slowly add bromine (1 mole) dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stand for one hour.

-

Pour the solution into a large dish and allow the solvent and any unreacted bromine to evaporate in a fume hood.

-

The crude dibromo ester will crystallize. Collect the crystals by suction filtration and dry them. The expected yield of the crude product is 83-85%.

Step 2: Synthesis of Phenylpropiolic Acid

-

Prepare a solution of potassium hydroxide (4.5 moles) in 95% ethanol (1.2 L) in a round-bottomed flask equipped with a reflux condenser.

-

Heat the solution on a steam bath.

-

Cool the alkaline solution to 40-50 °C and add the crude ethyl α,β-dibromo-β-phenylpropionate (1 mole).

-

After the initial reaction subsides, reflux the mixture for five hours.

-

Cool the reaction mixture and filter the precipitated salts by suction.

-

Neutralize the filtrate with concentrated hydrochloric acid.

-

Distill the filtrate until the vapor temperature reaches 95 °C.

-

Combine the residue and the previously filtered salts, dissolve in water, and cool in an ice bath.

-

Acidify the solution with 20% sulfuric acid with stirring to precipitate the phenylpropiolic acid.

-

Collect the product by suction filtration and wash with a 2% sulfuric acid solution.

-

The crude acid can be purified by recrystallization from carbon tetrachloride to yield pure phenylpropiolic acid (m.p. 135-136 °C).

Experimental Protocol: Fischer Esterification to this compound

This is a general procedure for Fischer esterification that can be adapted for the synthesis of this compound.[1][4][5][6]

-

In a round-bottomed flask, dissolve phenylpropiolic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Caption: Synthesis of this compound.

Applications in Drug Development: Synthesis of Heterocyclic Compounds

This compound is a valuable substrate in [3+2] cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings, which are common scaffolds in many pharmaceuticals.[7]

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[8] this compound can react with hydrazine derivatives to yield pyrazoles.

General Experimental Protocol: Synthesis of Pyrazole from this compound

-

In a round-bottomed flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: [3+2] Cycloaddition for Pyrazole Synthesis.

Potential Modulation of Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of its derivatives and structurally related compounds suggest potential interactions with key inflammatory pathways.

NF-κB and TNF-α Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[9][10][11] Many anti-inflammatory drugs exert their effects by inhibiting this pathway. Phenylpropanoids, the broader class of compounds to which this compound belongs, are known to possess anti-inflammatory properties, and some have been shown to inhibit NF-κB activation.[12] Furthermore, derivatives of similar structures have demonstrated the ability to suppress the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), a key target in many inflammatory diseases.[13][14][15] It is plausible that pyrazole or other heterocyclic derivatives of this compound could inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

Caption: Potential Inhibition of the NF-κB Pathway.

TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway plays a complex role in cellular processes, including inflammation and fibrosis.[16][17][18][19] Some pyrazole derivatives have been reported to modulate TGF-β signaling.[13] Derivatives of this compound could potentially interfere with the TGF-β signaling cascade by inhibiting the phosphorylation of Smad proteins, which are key downstream effectors of the pathway. By preventing the nuclear translocation of the Smad complex, these compounds could modulate the expression of TGF-β target genes involved in fibrosis and other pathological processes.

Caption: Potential Modulation of the TGF-β Pathway.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis and drug discovery. Its utility in constructing complex heterocyclic scaffolds through cycloaddition reactions makes it a valuable tool for medicinal chemists. The derivatives of this compound, particularly pyrazoles, warrant further investigation for their potential to modulate key signaling pathways involved in inflammation and other disease processes, such as the NF-κB and TGF-β pathways. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the synthetic versatility of this compound for the creation of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of its derivatives is crucial for realizing their full therapeutic potential.

References

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. chemscene.com [chemscene.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. cerritos.edu [cerritos.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. athabascau.ca [athabascau.ca]

- 7. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalsciencebooks.info [globalsciencebooks.info]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. A nutraceutical strategy for downregulating TGFβ signalling: prospects for prevention of fibrotic disorders, including post-COVID-19 pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Resveratrol Modulates Transforming Growth Factor-Beta (TGF-β) Signaling Pathway for Disease Therapy: A New Insight into Its Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Ethyl Phenylpropiolate

This document provides a comprehensive overview of the key physical properties of ethyl phenylpropiolate, a crucial intermediate in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and dyestuffs. This guide is intended for researchers, scientists, and professionals in drug development who require accurate and reliable data for their work.

Core Physical Properties

This compound is typically a clear, pale yellow to yellow liquid.[1][2][3][4][5][6] A summary of its key physical and chemical properties is presented below.

Data Presentation

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O₂ | [1][3][6][7] |

| Molecular Weight | 174.20 g/mol | [1][8] |

| Boiling Point | 260-270 °C at 760 mmHg (decomposes) | [1][3][5][8][9] |

| 103 °C at 0.3 mmHg | [10] | |

| 92 °C at 8 mmHg | [9] | |

| Density | 1.055 g/mL at 25 °C | [3][4][8][9] |

| 1.050 g/mL | [5] | |

| Refractive Index | 1.552 at 20 °C | [3][8][9] |

| 1.5500-1.5540 at 20 °C | [6] | |

| Flash Point | >110 °C | [3][5] |

| Solubility | Insoluble in water | [3][4] |

| Appearance | Clear, colorless to yellow liquid | [1][2][3][4][5][6] |

| Storage | Recommended storage at 2-8°C | [3][8][9] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of this compound is determined using a distillation apparatus.

Apparatus:

-

A round-bottom flask

-

A distillation head with a condenser

-

A thermometer

-

A heating mantle

-

Boiling chips

Procedure:

-

The round-bottom flask is filled to approximately two-thirds of its volume with this compound, and a few boiling chips are added to ensure smooth boiling.

-

The flask is connected to the distillation head, which is fitted with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Cooling water is circulated through the condenser.

-

The heating mantle is turned on, and the liquid is heated to its boiling point.

-

The temperature is recorded when the liquid is boiling steadily and the vapor condensate is dripping from the thermometer bulb at a constant rate. This temperature is the boiling point of the liquid. For substances that decompose at their atmospheric boiling point, the determination is performed under reduced pressure (vacuum distillation).

Determination of Density

The density of this compound can be accurately measured using a pycnometer.

Apparatus:

-

A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

An analytical balance

-

A constant temperature water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., at 25 °C). The volume of the pycnometer is then determined by measuring the mass of the water.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is again placed in the constant temperature water bath to reach thermal equilibrium.

-

The mass of the pycnometer filled with the sample is measured.

-

The density of the this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the physical property determination of a chemical compound.

Caption: Workflow for the determination of physical properties of a chemical compound.

References

- 1. 2-Propynoic acid, 3-phenyl-, ethyl ester | C11H10O2 | CID 91516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | 2216-94-6 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. This compound 98 2216-94-6 [sigmaaldrich.com]

- 9. This compound 98 2216-94-6 [sigmaaldrich.com]

- 10. labsolu.ca [labsolu.ca]

Ethyl Phenylpropiolate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenylpropiolate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Ensuring the stability and purity of this reagent is critical for reproducible and reliable experimental outcomes. This technical guide provides a comprehensive overview of the known stability characteristics of this compound and outlines recommended storage and handling procedures. Furthermore, it details generalized experimental protocols for conducting forced degradation studies to establish a comprehensive stability profile and validate a stability-indicating analytical method.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2] |

| Molecular Weight | 174.20 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [2][3] |

| Boiling Point | 260-270 °C (decomposes) | [3][4] |

| Density | 1.055 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.552 | [3] |

| Solubility | Insoluble in water. | [3][4] |

| CAS Number | 2216-94-6 | [1][5] |

Stability Profile and Storage Conditions

This compound is generally considered stable under normal laboratory conditions. However, its stability can be influenced by temperature, light, and the presence of incompatible substances.

General Stability

Safety Data Sheets (SDS) consistently state that this compound is stable under normal temperatures and pressures.

Recommended Storage

To maintain the integrity of this compound, the following storage conditions are recommended, as summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | Store in a refrigerator (2-8 °C). | To minimize potential thermal degradation. | [1] |

| Atmosphere | Store in a cool, dry place. | To prevent hydrolysis from atmospheric moisture. | [3] |

| Container | Keep container tightly closed. | To prevent exposure to air and moisture. | [3] |

| Light Exposure | Store in a light-resistant container. | Although specific photostability data is limited, it is good practice to protect from light. | General good practice |

Incompatibilities

This compound should not be stored with or exposed to the following substances:

-

Strong oxidizing agents: These can cause vigorous reactions that may be exothermic enough to ignite the reaction products.[3]

-

Acids: Esters can react with acids, liberating heat.[3]

-

Caustic solutions (Bases): Interaction with caustic solutions can also generate heat.[3]

-

Alkali metals and hydrides: Mixing with these can generate flammable hydrogen gas.[3]

Potential Degradation Pathways

Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding phenylpropiolic acid and ethanol. This is a primary degradation pathway to consider, as illustrated in Figure 2. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.

Photodegradation

Aromatic and unsaturated compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. While specific photostability studies on this compound are not available, this potential degradation route should be investigated.

Thermal Degradation

As indicated by its boiling point with decomposition, this compound will degrade at elevated temperatures.[4] The decomposition products under fire conditions are reported to be carbon monoxide and carbon dioxide.[3]

Oxidation

The presence of the phenyl ring and the triple bond suggests potential susceptibility to oxidation, especially in the presence of strong oxidizing agents.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the intact drug substance from any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable starting point.

4.1.1. Example HPLC Method

A published HPLC method for the analysis of this compound provides a foundation for developing a stability-indicating assay.[5][6]

-

Column: Newcrom R1 (or equivalent C18 column)

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV spectrophotometry (wavelength to be optimized based on the UV spectra of this compound and its potential degradation products).

4.1.2. Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of this compound and its degradation products.

Forced Degradation Studies

Forced degradation studies should be performed on a single batch of this compound. The extent of degradation should be targeted to be between 5-20%.

4.2.1. Hydrolytic Degradation

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Heat the solution at a controlled temperature (e.g., 60 °C) and collect samples at various time points.

-

Neutralize the samples before analysis by HPLC.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature or slightly elevated temperature and collect samples at various time points.

-

Neutralize the samples before analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound in a mixture of the solvent and water.

-

Heat the solution and collect samples over time.

-

4.2.2. Oxidative Degradation

-

Prepare a solution of this compound.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Collect samples at various time points for analysis.

4.2.3. Thermal Degradation

-

Solid State:

-

Place a sample of this compound in a controlled temperature oven at a temperature below its melting point (e.g., 60 °C).

-

Collect samples at various time points.

-

-

Solution State:

-

Prepare a solution of this compound.

-

Heat the solution in a controlled temperature bath.

-

Collect samples at various time points.

-

4.2.4. Photolytic Degradation

-

Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Collect samples from both the exposed and control solutions at various time points for analysis.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration in a cool, dry, and dark environment. The primary stability concerns are hydrolysis, and potential degradation from exposure to high temperatures, light, and incompatible substances such as strong oxidizing agents. For critical applications in research and drug development, it is imperative to conduct formal stability studies, including forced degradation, to fully understand the degradation profile and to develop and validate a stability-indicating analytical method. The experimental protocols outlined in this guide provide a framework for establishing a comprehensive stability profile for this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | 2216-94-6 [chemicalbook.com]

- 4. 2-Propynoic acid, 3-phenyl-, ethyl ester | C11H10O2 | CID 91516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Safe Handling of Ethyl Phenylpropiolate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl phenylpropiolate (CAS No. 2216-94-6), a valuable reagent in organic synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2] |

| Molecular Weight | 174.20 g/mol | [1][3] |

| Appearance | Clear, colorless to light yellow liquid | [2][4][5] |

| Odor | Odorless | [6] |

| Boiling Point | 260-270 °C (decomposes) | [1][3][5] |

| Melting Point/Freezing Point | Not available | [4] |

| Flash Point | >109 °C (>228.2 °F) | [4] |

| Density | 1.055 g/mL at 25 °C | [1][3] |

| Solubility | Insoluble in water | [5] |

| Refractive Index | n20/D 1.552 | [1][3] |

| Stability | Stable under normal temperatures and pressures. | [4] |

| Incompatibilities | Strong oxidizing agents. | [4] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide. | [4] |

Hazard Identification and GHS Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) classification is detailed below.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

Signal Word: Warning

GHS Pictogram:

Exposure Controls and Personal Protection

No occupational exposure limits have been established for this compound.[4] However, due to its irritant nature, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

| Type of Protection | Recommendation | Standard |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166 |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | - |

| Respiratory Protection | Not required under normal use conditions with adequate ventilation. If irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | OSHA 29 CFR 1910.134 or European Standard EN 149 |

Safe Handling and Storage

Handling:

-

Wash thoroughly after handling.[4]

-

Use with adequate general or local exhaust ventilation.[4]

-

Avoid contact with eyes, skin, and clothing.[4]

-

Avoid ingestion and inhalation.[4]

Storage:

-

Store in a cool, dry place.[4]

-

Keep container tightly closed when not in use.[4]

-

Keep refrigerated (Store below 4°C/39°F).[4]

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4] |

| Skin | Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] |

| Ingestion | Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.[4]

-

Wash the area with soap and water.[4]

-

Ensure adequate ventilation.[4]

-

Observe all precautions in the Personal Protective Equipment section.[4]

Fire-Fighting:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

Experimental Protocols

This compound is a versatile reagent in organic synthesis, frequently used in cycloaddition reactions and as an acceptor for nucleophilic additions. Below are general experimental protocols for its use, incorporating necessary safety precautions.

General Procedure for a [3+2] Cycloaddition Reaction with an Azide

This protocol describes a typical Huisgen 1,3-dipolar cycloaddition to form a triazole.

Methodology:

-

Reaction Setup: In a fume hood, add a stir bar to a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Reagent Addition: Dissolve the organic azide (1.0 eq.) and this compound (1.0-1.2 eq.) in a suitable solvent (e.g., toluene, THF, or acetonitrile).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the azide) and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Safety Note: Allow the reaction to cool to room temperature before opening the flask.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel.

General Procedure for Nucleophilic Addition of a Thiol

This protocol outlines the addition of a thiol to the alkyne of this compound.

Methodology:

-

Reaction Setup: In a fume hood, add a stir bar to a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Dissolve the thiol (1.0 eq.) and a suitable base (e.g., triethylamine, DBU, or sodium ethoxide) in an appropriate solvent (e.g., ethanol or DMF).

-

Addition of Electrophile: Cool the solution in an ice bath and add this compound (1.0 eq.) dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Work-up:

-

Safety Note: Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the product by column chromatography or distillation.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow involving this compound, emphasizing key safety checkpoints.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all laboratory personnel are thoroughly familiar with this information and the contents of the Safety Data Sheet before commencing any experimental work. Always prioritize safety and adhere to established laboratory protocols.

References

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Synthesis of Ethyl Phenylpropiolate: A Journey Through Time and Technique

For Researchers, Scientists, and Drug Development Professionals

Ethyl phenylpropiolate, a valuable reagent in organic synthesis, serves as a cornerstone for the construction of complex molecular architectures, finding applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis, refined over more than a century, reflects the evolution of organic chemistry, from classical elimination reactions to modern transition-metal-catalyzed couplings. This technical guide delves into the discovery and historical development of this compound synthesis, providing detailed experimental protocols for key methodologies and a comparative analysis of their efficiencies.

Historical Perspective: From Cinnamic Acid to Catalytic Couplings

The journey to synthesize this compound is intrinsically linked to the chemistry of phenylpropiolic acid. One of the earliest methods for creating the phenylpropiolic acid scaffold involved the dehydrobromination of cinnamic acid dibromide. This classical approach, while foundational, often required harsh reaction conditions.

The mid-20th century witnessed the advent of transition-metal catalysis, which revolutionized the formation of carbon-carbon bonds. The Glaser coupling , discovered in 1869, provided a method for the oxidative coupling of terminal alkynes, laying the groundwork for more sophisticated techniques.[1] Subsequently, the Sonogashira coupling , developed in the 1970s, emerged as a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2][3] This palladium-catalyzed cross-coupling reaction, often in the presence of a copper co-catalyst, offered a more direct and versatile route to substituted alkynes like this compound. These catalytic methods provided milder reaction conditions and greater functional group tolerance compared to the classical elimination pathways.

Key Synthetic Methodologies

Several synthetic routes to this compound have been established, each with its own set of advantages and limitations. The most prominent methods include the esterification of phenylpropiolic acid, the synthesis from ethyl cinnamate via a dibromination-dehydrobromination sequence, and modern coupling reactions.

I. Esterification of Phenylpropiolic Acid

This method involves the direct reaction of phenylpropiolic acid with ethanol in the presence of an acid catalyst. The Fischer-Speier esterification is a classic example of this approach.

Experimental Protocol:

-

Reagents: Phenylpropiolic acid, absolute ethanol, concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phenylpropiolic acid (1 equivalent) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation or column chromatography to afford pure this compound.

-

II. Synthesis from Ethyl Cinnamate

This two-step sequence begins with the bromination of ethyl cinnamate, followed by a double dehydrobromination to yield the alkyne.

Experimental Protocol:

-

Step 1: Bromination of Ethyl Cinnamate to Ethyl 2,3-dibromo-3-phenylpropanoate

-

Reagents: Ethyl cinnamate, bromine, carbon tetrachloride (or a safer alternative solvent).

-

Procedure:

-

Dissolve ethyl cinnamate (1 equivalent) in a suitable solvent in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.

-

Continue stirring until the bromine color disappears.

-

Remove the solvent under reduced pressure to obtain the crude dibrominated product. This intermediate can often be used in the next step without further purification.

-

-

-

Step 2: Dehydrobromination to this compound

-

Reagents: Ethyl 2,3-dibromo-3-phenylpropanoate, a strong base (e.g., potassium hydroxide or sodium ethoxide), ethanol.

-

Procedure:

-

Dissolve the crude ethyl 2,3-dibromo-3-phenylpropanoate in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of a strong base (at least 2 equivalents) in ethanol.

-

Heat the mixture to reflux for several hours.

-

After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to yield the crude product.

-

Purify by vacuum distillation or column chromatography.

-

-

III. Sonogashira Coupling Approach

A modern and efficient method involves the palladium-catalyzed coupling of phenylacetylene with an appropriate electrophile. For the synthesis of this compound, this would typically involve the reaction of a halobenzene with ethyl propiolate, or more directly, the coupling of phenylacetylene with ethyl chloroformate.

Conceptual Experimental Protocol (based on Sonogashira principles):

-

Reagents: Phenylacetylene, ethyl chloroformate, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., a trialkylamine like triethylamine or diisopropylethylamine), and a suitable solvent (e.g., THF or DMF).

-

Procedure:

-

To a degassed solution of phenylacetylene (1 equivalent) and the base (2-3 equivalents) in the chosen solvent, add the palladium catalyst and copper(I) iodide.

-

Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for a short period.

-

Add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC).

-

Upon completion, filter the reaction mixture to remove the ammonium salt precipitate.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain this compound.

-

Quantitative Data Summary

| Synthesis Method | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |

| Esterification | Phenylpropiolic acid, Ethanol, H₂SO₄ | 80-90 | 4-8 | Reflux (approx. 78) |

| From Ethyl Cinnamate | Ethyl cinnamate, Br₂, KOH/NaOEt | 60-75 (overall) | 2-4 (bromination), 4-6 (elimination) | 0 (bromination), Reflux (elimination) |

| Sonogashira Coupling | Phenylacetylene, Ethyl chloroformate, Pd/Cu catalyst, Base | 70-95 | 2-12 | Room Temp. to 60 |

Reaction Pathway Visualizations

References

Commercial Availability and Synthetic Pathways of Ethyl Phenylpropiolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenylpropiolate (CAS No. 2216-94-6) is a valuable chemical intermediate widely utilized in organic synthesis. Its unique structure, featuring a reactive alkyne group conjugated with an ester and a phenyl ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed synthetic methodologies. This information is intended to assist researchers and professionals in sourcing this compound and effectively incorporating it into their synthetic workflows, particularly in the field of drug discovery and development. As an intermediate, this compound is not known to have a direct biological signaling pathway; instead, its utility lies in its chemical reactivity to synthesize biologically active molecules.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide. The typical purity offered is ≥97% or ≥98%, as determined by gas chromatography (GC). It is generally supplied as a clear, colorless to pale yellow liquid. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Typical Purity | Available Quantities |

| Thermo Fisher Scientific (Alfa Aesar) | 98+% | 5 g, 25 g |

| Sigma-Aldrich (MilliporeSigma) | 98% | 5 g, 25 g |

| TCI (Tokyo Chemical Industry) | >97.0% (GC) | 25 g, 100 g |

| GFS Chemicals | 98% | 10 g |

| Oakwood Products, Inc. | 95% | 1 g |

| ChemScene | ≥95% | Inquire for bulk |

| Santa Cruz Biotechnology | Inquire | Inquire |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are compiled from various supplier technical data sheets.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

| Property | Value |

| CAS Number | 2216-94-6 |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 260-270 °C (lit.) |

| Density | 1.055 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.552 (lit.) |

| Solubility | Insoluble in water. |

| Storage Temperature | 2-8°C |

Synthetic Pathways

While this compound is commercially available, understanding its synthesis is crucial for process development and cost analysis. Two common and plausible laboratory-scale synthetic routes are detailed below: 1) Esterification of Phenylpropiolic Acid and 2) Sonogashira Coupling.

Esterification of Phenylpropiolic Acid

This is a straightforward and widely used method for preparing esters. The synthesis involves two main stages: the preparation of phenylpropiolic acid followed by its esterification.

This protocol is adapted from a known procedure for the synthesis of phenylpropiolic acid.[5]

-

Preparation of Potassium Hydroxide Solution: In a 3-L round-bottomed flask equipped with a reflux condenser, dissolve 252.5 g (4.5 moles) of potassium hydroxide in 1.2 L of 95% ethanol by heating on a steam bath.

-

Reaction: Cool the alkaline solution to 40–50°C and add 336 g (1 mole) of crude ethyl α,β-dibromo-β-phenylpropionate.

-

Reflux: Once the initial exothermic reaction subsides, reflux the mixture for five hours on a steam bath.

-

Work-up: Cool the reaction mixture and filter the precipitated salts by suction. Neutralize the filtrate with concentrated hydrochloric acid and filter the newly precipitated salts.